delta7-Avenasterol (E/Z mixture)
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Overview
Description
Delta7-Avenasterol is a naturally occurring phytosterol, which is a type of plant sterol. It is found in various plant oils such as olive oil, soybean oil, wheat, oats, and rye . Phytosterols are structurally similar to cholesterol and are known for their beneficial effects on human health, particularly in reducing cholesterol levels. Delta7-Avenasterol has antioxidant properties and plays a crucial role in maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta7-Avenasterol can be synthesized through the dehydrogenation of sterols at specific positions. For instance, the dehydrogenation at the C5-C6 positions under the catalysis of sterol-C5-desaturase generates 5-dehydrogenated avenasterol, which is then converted to beta-sitosterol following sequential reduction of the C7-C8 and C24-C28 double bonds under the action of sterol-7-reductase and sterol-24-reductase, respectively .
Industrial Production Methods: Industrial production of delta7-Avenasterol typically involves extraction from plant sources. The most widely used extraction methods include the classic Soxhlet extraction with solvents such as n-hexane, petroleum ether, and ethanol. Other well-established solvent extraction methods like Folch and Bligh and Dyer are also employed .
Chemical Reactions Analysis
Types of Reactions: Delta7-Avenasterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized sterol derivatives.
Reduction: Reduction reactions can convert delta7-Avenasterol to other sterols like beta-sitosterol.
Substitution: Substitution reactions can occur at the hydroxyl group or double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized sterol derivatives.
Reduction: Beta-sitosterol.
Substitution: Halogenated sterol derivatives.
Scientific Research Applications
Delta7-Avenasterol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: It plays a role in studying membrane fluidity and permeability in plant cells.
Medicine: Due to its cholesterol-lowering and antioxidant properties, delta7-Avenasterol is researched for its potential in treating cardiovascular diseases.
Industry: It is used in the food industry as a functional ingredient to enhance the nutritional value of food products
Mechanism of Action
Delta7-Avenasterol is similar to other phytosterols such as beta-sitosterol, campesterol, and stigmasterol. it is unique due to its specific double bond positions and antioxidant properties .
Comparison with Similar Compounds
- Beta-Sitosterol
- Campesterol
- Stigmasterol
Delta7-Avenasterol stands out for its specific structural features and its potent antioxidant activity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
MCWVPSBQQXUCTB-SGUBZQMTSA-N |
Isomeric SMILES |
CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
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